2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline
Description
The compound 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline belongs to the quinazoline class of heterocyclic compounds, characterized by a fused benzene and pyrimidine ring system. Its structure features:
- A quinazoline core substituted at position 4 with a phenyl group.
- A piperazine ring at position 2, further substituted with a 2,4-dimethylphenyl moiety.
- A methyl group at position 6 of the quinazoline scaffold.
Quinazoline derivatives are known for diverse pharmacological activities, including analgesic, antitumor, and antimicrobial effects .
Properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4/c1-19-10-12-25(21(3)17-19)30-13-15-31(16-14-30)27-28-24-11-9-20(2)18-23(24)26(29-27)22-7-5-4-6-8-22/h4-12,17-18H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJVUJSMDSMTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Quinazoline Core: The quinazoline core can be introduced through a series of condensation reactions involving appropriate aldehydes and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated or acylated piperazine derivatives.
Scientific Research Applications
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer activities. Research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, studies have shown that quinazoline derivatives can effectively inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in many cancers such as lung and breast cancer .
Antimicrobial Activity
The structure of 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline suggests potential antimicrobial properties. Compounds containing piperazine rings are known for their ability to disrupt bacterial cell walls and interfere with metabolic processes. In vitro studies have demonstrated that similar piperazine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
Piperazine derivatives are also recognized for their neuroactive properties. They can act as antagonists or agonists at various neurotransmitter receptors, including serotonin and dopamine receptors. This activity may contribute to anxiolytic or antidepressant effects, making them candidates for treating mood disorders .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of quinazoline derivatives demonstrated that compounds with structural similarities to This compound exhibited potent cytotoxic effects on MCF-7 breast cancer cells. The study reported IC50 values indicating effective inhibition of cell proliferation at low micromolar concentrations .
Case Study 2: Antimicrobial Activity
In a comparative study evaluating the antimicrobial properties of various piperazine derivatives, This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range of clinically relevant dosages .
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of alpha1-adrenergic receptors . This interaction can lead to the inhibition of receptor-mediated signaling pathways, which may result in therapeutic effects such as vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Quinazoline-Based Analogs
- 2-Piperazinyl-4-phenylquinazolines : These compounds share the quinazoline core and piperazine moiety but lack the 6-methyl and 2,4-dimethylphenyl substituents. The absence of these groups may reduce receptor binding affinity compared to the target compound.
- However, the lack of a dimethylphenyl group may limit target specificity.
Heterocyclic Core Variations
Piperazine Modifications
- Sulfonyl and Ethoxybenzoyl Substitutions : The sulfonyl group in pyridazine derivatives improves solubility, while ethoxybenzoyl groups (e.g., in 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine ) may influence pharmacokinetics through steric effects .
Research Findings and Mechanistic Insights
- Analgesic Activity : Quinazoline-piperazine hybrids (e.g., 2-piperazinyl-4-phenylquinazolines ) demonstrate potent analgesic effects, likely via modulation of opioid or adrenergic pathways . The target compound’s dimethylphenyl group may enhance receptor subtype selectivity.
- Antitumor Applications : Pyridazine derivatives with sulfonyl-piperazine groups exhibit antitumor activity, possibly through kinase inhibition or DNA intercalation .
Biological Activity
2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with quinazoline precursors. The general synthetic pathway includes:
-
Formation of Piperazine Derivative :
- 1-(2,4-dimethylphenyl) piperazine is reacted with formaldehyde and acetic acid.
- The mixture is stirred for several hours to yield the desired piperazine derivative.
-
Coupling with Quinazoline :
- The piperazine derivative is then coupled with a quinazoline core through nucleophilic substitution reactions.
-
Purification :
- The product is purified using recrystallization techniques to obtain pure crystalline forms suitable for biological testing.
Biological Activity
The biological activity of this compound has been evaluated in various studies, showing a range of pharmacological effects:
Anticancer Activity
Research indicates that derivatives of quinazoline, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values ranging from 0.33 to 7.10 µM against breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cell lines, indicating potent anticancer properties .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.50 |
| MDA-MB-231 | 0.75 |
| HeLa | 0.82 |
| A2780 | 0.95 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. Structure-activity relationship (SAR) studies suggest that the piperazine moiety enhances the antimicrobial efficacy by interacting with bacterial membranes and inhibiting essential cellular processes .
Neuropharmacological Effects
The compound’s ability to interact with neurotransmitter systems has been explored, particularly in relation to acetylcholinesterase inhibition:
- Acetylcholinesterase Inhibition : Some studies have indicated that similar compounds can inhibit acetylcholinesterase, which may have implications for treating neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activities of this compound include:
- Receptor Interaction : The piperazine group is known to interact with various neurotransmitter receptors, potentially modulating their activity.
- Cell Cycle Arrest : Anticancer activity may be attributed to the induction of cell cycle arrest and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazoline derivatives can induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : In vitro studies demonstrated that treatment with the compound significantly reduced viability in breast cancer cell lines compared to control groups.
- Neuroprotective Effects : Animal models have shown that compounds similar to this quinazoline derivative can improve cognitive function by inhibiting acetylcholinesterase activity.
Q & A
Q. What are the recommended synthetic routes for 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example:
Piperazine coupling : React 2,4-dimethylphenylpiperazine with a halogenated quinazoline precursor (e.g., 6-methyl-4-phenylquinazoline-2-chloride) in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours .
Catalyst optimization : Use potassium carbonate (K₂CO₃) as a base to deprotonate the piperazine nitrogen, enhancing nucleophilicity .
Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction kinetics.
Yield monitoring : Track progress via thin-layer chromatography (TLC) and optimize reaction time/temperature using design-of-experiment (DoE) frameworks .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation. Aromatic protons in the 6.5–8.5 ppm range and methyl groups at 2.0–2.5 ppm are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water gradients (70:30) to assess purity (>95%) and detect trace impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., m/z ~438 for [M+H]⁺) .
Q. What are the critical considerations in designing stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate samples at 40°C/75% relative humidity (ICH guidelines) for 4–12 weeks. Monitor degradation via HPLC .
- pH-dependent stability : Prepare buffered solutions (pH 1.2, 4.5, 6.8) and analyze hydrolytic degradation. Piperazine derivatives are prone to ring-opening in acidic conditions, requiring pH 6–8 for stability .
Advanced Research Questions
Q. How can discrepancies in crystallographic data between computational predictions and experimental results (e.g., bond angles, torsion angles) be resolved?
- Methodological Answer :
- X-ray diffraction (XRD) : Collect single-crystal data at 100 K to minimize thermal motion artifacts. Compare experimental bond angles (e.g., C-N-C in piperazine: ~118° vs. DFT-predicted 120°) to identify steric or electronic distortions .
- Density Functional Theory (DFT) : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for van der Waals interactions in bulky substituents like 2,4-dimethylphenyl groups .
Q. What strategies are employed to analyze in vitro pharmacological activity while minimizing interference from structural analogs or degradation products?
- Methodological Answer :
- Bioassay design : Use orthogonal assays (e.g., enzyme-linked immunosorbent assay (ELISA) and calcium flux measurements) to cross-validate target engagement .
- Metabolite screening : Pre-incubate the compound with liver microsomes (e.g., human CYP3A4) to identify degradation pathways. Employ LC-MS/MS to distinguish parent compound signals from metabolites .
Q. How can researchers address solubility challenges in aqueous and organic solvents during formulation for biological testing?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrin-based solubilization (e.g., hydroxypropyl-β-cyclodextrin) for aqueous buffers. For organic phases, dimethyl sulfoxide (DMSO) at ≤0.1% (v/v) minimizes cytotoxicity .
- Salt formation : Synthesize hydrochloride salts of the piperazine moiety to enhance aqueous solubility (e.g., 5–10 mg/mL in PBS) .
Q. What mechanistic insights can be gained from comparative structure-activity relationship (SAR) studies with substituted quinazoline-piperazine hybrids?
- Methodological Answer :
- SAR analysis : Systematically modify substituents (e.g., methyl → ethyl on the quinazoline ring) and measure binding affinity to targets like serotonin receptors (5-HT₁A). Correlate logP values with membrane permeability using Caco-2 cell models .
- Molecular docking : Use AutoDock Vina to predict binding poses of 2,4-dimethylphenyl groups in hydrophobic pockets of target proteins .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >90% binding reduces free drug availability) and blood-brain barrier penetration (logBB <0.3 suggests limited CNS activity) .
- Metabolite interference : Compare parent compound stability in plasma vs. buffer. Use stable isotope labeling (e.g., ¹³C) to track bioactive species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
